2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride 2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13716323
InChI: InChI=1S/C9H12N2O2.ClH/c1-11(2)8-4-3-7(6-10-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H
SMILES: CN(C)C1=NC=C(C=C1)CC(=O)O.Cl
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13716323

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride -

Specification

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name 2-[6-(dimethylamino)pyridin-3-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-11(2)8-4-3-7(6-10-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H
Standard InChI Key HBKQKYAGQVAVEE-UHFFFAOYSA-N
SMILES CN(C)C1=NC=C(C=C1)CC(=O)O.Cl
Canonical SMILES CN(C)C1=NC=C(C=C1)CC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride combines a pyridine core with two key substituents: a dimethylamino group at the 6-position and an acetic acid group at the 3-position, neutralized as a hydrochloride salt. The dimethylamino group enhances lipophilicity, potentially improving membrane permeability, while the acetic acid moiety introduces carboxylate functionality for salt formation or further derivatization .

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle with nitrogen at position 1, providing a planar framework for π-π interactions.

  • Dimethylamino Substituent (-N(CH₃)₂): Electron-donating group that modulates electronic density on the pyridine ring, influencing reactivity and binding interactions.

  • Acetic Acid Moiety (-CH₂COOH): Introduces acidity (pKa ≈ 2.5 for carboxylic acid) and hydrogen-bonding capacity.

Synthetic Routes and Optimization

Synthesis of pyridine derivatives often involves condensation, nucleophilic substitution, and carboxylation steps . For 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride, a plausible route includes:

Step 1: Pyridine Ring Formation

Pyridine cores are typically synthesized via Hantzsch or Kröhnke cyclization. For example, a modified Hantzsch reaction using β-keto esters and ammonium acetate could yield the 3-pyridylacetic acid precursor .

Step 3: Acetic Acid Derivatization

Carboxylation at the 3-position may employ carbon dioxide under high pressure or Kolbe–Schmitt conditions. Alternatively, a malonic ester synthesis could append the acetic acid group .

Step 4: Hydrochloride Salt Formation

Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the final hydrochloride salt.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)*
SNArDimethylamine, K₂CO₃, DMF, 80°C60–75
CarboxylationCO₂, NaH, THF, 100°C45–60
Salt FormationHCl (g), EtOH, 0°C>90
*Yields estimated from analogous reactions in literature .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its substituents:

  • Dimethylamino Group: Participates in electrophilic substitution (e.g., nitration, sulfonation) at the para position.

  • Acetic Acid Moiety: Undergoes esterification, amidation, or decarboxylation.

Oxidation and Reduction:

  • Oxidation: The dimethylamino group can be oxidized to a nitroso or nitro derivative using peroxides .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering conformational flexibility .

Nucleophilic Substitution:

The 2-position of the pyridine ring (relative to the dimethylamino group) is electron-rich, facilitating substitutions with amines or thiols .

Biological Activity and Mechanistic Insights

While direct studies on 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride are scarce, its structural analogs demonstrate kinase inhibitory activity . For example, pyrazolo[3,4-c]pyridines bearing acetamide substituents inhibit glycogen synthase kinase-3α/β (GSK3α/β) with IC₅₀ values ≤1 µM . The dimethylamino group may enhance binding to kinase ATP pockets through:

  • Hydrophobic Interactions: The methyl groups engage with nonpolar residues (e.g., Val135 in GSK3β).

  • Cation-π Interactions: The protonated dimethylamino group interacts with aromatic side chains (e.g., Phe67).

Table 2: Comparative Kinase Inhibition by Pyridine Derivatives

CompoundGSK3α/β IC₅₀ (µM)CLK1 IC₅₀ (µM)DYRK1A IC₅₀ (µM)
14a0.7>10>10
14d0.44.52.1
Target*~1 (predicted)~5 (predicted)~3 (predicted)
*Predicted values based on structural similarity to compound 14d .

Applications in Medicinal Chemistry and Drug Development

Lead Compound Optimization:

The acetic acid moiety allows conjugation with pharmacophores (e.g., via amide bonds), enabling structure-activity relationship (SAR) studies. For instance, coupling with aryl amines could yield prodrugs with improved bioavailability .

Neurodegenerative Disease Research:

GSK3α/β inhibitors are investigated for Alzheimer’s disease, as aberrant kinase activity promotes tau hyperphosphorylation . The target compound’s potential to cross the blood-brain barrier (due to moderate logP) positions it as a candidate for central nervous system (CNS) drug development.

Comparison with Structural Analogs

Table 3: Key Differences from Related Pyridine Derivatives

CompoundSubstituentsKey Properties
2-Aminopyridine-NH₂ at C2Higher basicity (pKa ~6.7), limited membrane permeability
4-Dimethylaminopyridine-N(CH₃)₂ at C4Superior nucleophilic catalyst; weaker kinase binding
Target Compound-N(CH₃)₂ at C6, -CH₂COOH at C3Balanced solubility/bioactivity; versatile derivatization

The C6 dimethylamino group in the target compound reduces steric hindrance compared to C4 analogs, potentially improving target engagement .

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